molecular formula C13H9BrClNO B8697861 (2-Amino-5-chlorophenyl)(4-bromophenyl)methanone CAS No. 60773-48-0

(2-Amino-5-chlorophenyl)(4-bromophenyl)methanone

Cat. No.: B8697861
CAS No.: 60773-48-0
M. Wt: 310.57 g/mol
InChI Key: VAAHLGYOBAXQEB-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(4-bromophenyl)methanone is a useful research compound. Its molecular formula is C13H9BrClNO and its molecular weight is 310.57 g/mol. The purity is usually 95%.
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Properties

CAS No.

60773-48-0

Molecular Formula

C13H9BrClNO

Molecular Weight

310.57 g/mol

IUPAC Name

(2-amino-5-chlorophenyl)-(4-bromophenyl)methanone

InChI

InChI=1S/C13H9BrClNO/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7H,16H2

InChI Key

VAAHLGYOBAXQEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl [2-(4-bromobenzoyl)-4-chlorophenyl]carbamate (10 g, 25 mmol) in MeOH (50 mL) at 25° C. was added 2 M HCl-MeOH (100 ml), and the reaction mixture stirred for 4 h. The organic layer was evaporated, then the residue was partitioned between CH2Cl2 (300 ml) and water (200 ml). The organic layer was washed with 10% Na2CO3 (to pH=9) and brine, dried over Na2SO4 and evaporated to give 7.5 g (98% yield) (2-amino-5-chlorophenyl)(4-bromophenyl)methanone. To a solution of (2-amino-5-chlorophenyl)(4-bromophenyl)methanone (13 g, 42 mmol) in 500 ml CH2Cl2 was added solid carbonyldiimidazole (15.7 g, 96 mmol) portionwise. The resulting yellow solution was allowed to stir at 40° C. for 16 hrs, concentrated to give a yellow foam. The foam was treated with 30 ml of ether and 20 ml of water with vigorous stirring resulting in a solid precipitate. After filtration, the cake was recrystallized from CH2Cl2/Ether (1:5) to give N-[4-chloro-2-(4-bromobenzoyl)phenyl]-1H-imidazole-1-carboxamide as a yellow solid. 1HNMR: (400 MHz, DMSO-d6) δ 11.05 (s, 1H), 7.69 (d, J=8.4 Hz, 2H), 7.55 (dd, J=8.4, 1.6 Hz, 1H), 7.33 (s, 1H), 6.98˜7.10 (m, 5H), 6.71 (d, J=2.0 Hz, 1H).
Name
tert-butyl [2-(4-bromobenzoyl)-4-chlorophenyl]carbamate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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